molecular formula C21H32N2O3 B1255027 4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester

4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester

Cat. No. B1255027
M. Wt: 360.5 g/mol
InChI Key: RUZGXZYPKSIOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester is a benzoate ester.

Scientific Research Applications

Derivatives and Structural Analysis

  • Prenylated Benzoic Acid Derivatives : Research on Piper hispidum stems identified new derivatives, including hydroxy-benzoic acid derivatives with moderate cytotoxicity, showcasing potential biomedical applications (Friedrich et al., 2005).

  • Cytochrome P450 Enzymes in Metabolism : A study on the metabolism of Lu AA21004, a novel antidepressant, revealed the formation of various metabolites, including a benzoic acid derivative. This highlights the role of specific enzymes in drug metabolism (Hvenegaard et al., 2012).

  • Pharmacokinetics in Rats : A study investigated the pharmacokinetics of a similar benzoic acid methyl ester in rats, providing insights into its bioavailability and distribution (Xu et al., 2020).

  • CCR5 Receptor-Based Mechanism : Research on 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, offers insights into its receptor-based mechanism of action, with implications for HIV treatment (Watson et al., 2005).

  • Synthesis of Related Compounds : Studies on the synthesis of related benzoic acid derivatives reveal their potential in developing new chemical compounds with various applications (Das & Kabalka, 2008).

Biochemical Applications and Effects

  • Antiparasitic Activity : Piper species derivatives, including benzoic acid derivatives, exhibited notable antiparasitic activity, underscoring their potential in treating parasitic infections (Flores et al., 2008).

  • NHE Inhibition in Cardiac Treatments : A study explored benzoylguanidines as NHE inhibitors, showcasing their potential in treating acute myocardial infarction (Baumgarth et al., 1997).

  • Antimicrobial Activities : Research on 1,2,4-Triazole derivatives, including those with benzoic acid, indicated good antimicrobial activities, suggesting their use in fighting infections (Bektaş et al., 2007).

  • Synthesis of Albonoursin : Albonoursin, synthesized using a derivative of 2-(2-chloroacetamido)-2-alkenoic acid, is an example of the application of similar chemical structures in natural product synthesis (Shin et al., 1969).

properties

Product Name

4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

methyl 4-[[4-cyclohexyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C21H32N2O3/c1-26-21(25)18-9-7-17(8-10-18)15-22-12-13-23(20(16-22)11-14-24)19-5-3-2-4-6-19/h7-10,19-20,24H,2-6,11-16H2,1H3

InChI Key

RUZGXZYPKSIOKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.